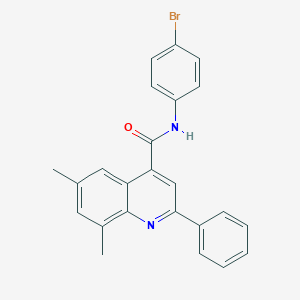
N-(2,6-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2,6-dimethylaniline with ethyl 3-methyl-4-quinolinecarboxylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carboxamide group.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, a local anesthetic with a similar phenyl group.
Tocainide: An antiarrhythmic agent with a related structure and mechanism of action.
Benzocaine: Another local anesthetic with a similar aromatic amine structure.
Uniqueness
N-(2,6-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct chemical and biological properties. This structure allows for a broader range of applications and interactions compared to simpler aromatic amines like lidocaine and benzocaine.
Properties
Molecular Formula |
C21H22N2O |
|---|---|
Molecular Weight |
318.4g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-5-17-15(4)19(16-11-6-7-12-18(16)22-17)21(24)23-20-13(2)9-8-10-14(20)3/h6-12H,5H2,1-4H3,(H,23,24) |
InChI Key |
IBMCJDRPAOJASR-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3=C(C=CC=C3C)C |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Benzyloxy)-3-methoxyphenyl]-6-phenyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}nicotinonitrile](/img/structure/B418299.png)
![4-(2-Chlorophenyl)-6-(4-methylphenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B418302.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418303.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B418306.png)
![2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B418307.png)
![2-[(Cyclohexylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-(4-methylphenyl)nicotinonitrile](/img/structure/B418309.png)

![2-{[4-(2-chlorophenyl)-3-cyano-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B418311.png)

![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B418314.png)
![3-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-N-(3,5-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418318.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B418319.png)
